molecular formula C8H17NO6 B2813893 (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate CAS No. 350230-37-4

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate

Cat. No.: B2813893
CAS No.: 350230-37-4
M. Wt: 223.225
InChI Key: JLIWGTMHYWJUPM-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate” is a compound with the CAS Number: 75638-15-2 . It has a molecular weight of 207.23 . The compound is a white to off-white solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound is a white to off-white solid at room temperature . It has a molecular weight of 207.23 . The compound is stored at room temperature and shipped at room temperature .

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Amino Acids : The compound has been used in the enantioselective synthesis of amino acids. For instance, it is utilized in the scalable synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).

Peptide Synthesis

  • Renin Inhibitory Peptides : It is also a key intermediate in the synthesis of renin inhibitory peptides, serving as a part of angiotensinogen analogues that act as potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).
  • Modified Peptides and Heterocyclic Derivatives : The compound is involved in the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, which are intermediates for modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Molecular Structure Analysis

  • Crystal and Molecular Structure Analysis : Its derivatives are analyzed for molecular and crystal structures. For example, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, a derivative of this compound, was examined to understand its crystal structure and conformational properties (Cetina et al., 2003).

Synthesis of Chiral Monomers

  • Building Blocks for Polymers : The compound is used for synthesizing chiral monomers, which are crucial for the construction of polymers with specific properties. For instance, it aids in the synthesis of amino acid-derived poly(methylpropargyl ester)s (Qu et al., 2009).

Diverse Organic Syntheses

  • Organic Synthesis : It plays a significant role in various organic synthesis processes. For example, it is used in the preparation of amino acid derivatives for anticancer agents (Kumar et al., 2009), and in the synthesis of N-tert-Butoxycarbonylation of amines (Heydari et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Properties

IUPAC Name

(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIWGTMHYWJUPM-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.